molecular formula C10H14Cl2N2O2 B1592342 4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine CAS No. 14052-82-5

4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine

Cat. No. B1592342
CAS RN: 14052-82-5
M. Wt: 265.13 g/mol
InChI Key: NXUNPWLNJCHHHM-UHFFFAOYSA-N
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Description

4,6-dichloro-5-(2,2-diethoxyethyl)Pyrimidine, also known as DCDEP, is a pyrimidine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of interesting biological activities, including antimicrobial, antiviral, and antitumor properties.

Scientific Research Applications

Synthesis of 7-deazaguanine Derivatives

4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine has been used in the synthesis of 7-alkyl-2-amino-3,4-dihydro-7H-pyrrolo[2,3-d] pyrimidin-4-ones, key intermediates for developing 7-deazaguanine derivatives (Legraverend & Bisagni, 1985).

Antitumor Activity Studies

The compound has been involved in the synthesis of new pyrimidines that showed potential antitumor properties. These synthesized compounds were studied for their effectiveness against cancer (Grigoryan et al., 2008).

Studies in Organic Chemistry

It has been a focus in various organic chemistry studies, such as the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines, which are compounds of potential biological interest (Campaigne et al., 1970).

Crystallography and Molecular Structure Analysis

The compound has played a role in crystallography and the study of molecular structures. For instance, its derivatives have been analyzed for their molecular arrangement and bonding, contributing to a deeper understanding of pyrimidine chemistry (Ren et al., 2011).

Interaction Studies with Other Chemicals

Research has been conducted on the interaction of this compound with other chemicals, such as glycine esters, leading to the discovery of new pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives (Zinchenko et al., 2018).

Spectrophotometric Studies

It has been used in spectrophotometric studies to form proton transfer complexes, which can be applied in various analytical chemistry methods (Habeeb et al., 2009).

Bioactive Compound Synthesis

The compound is instrumental in synthesizing bioactive compounds, such as inhibitors of immune-activated nitric oxide production, which have significant implications in medical research (Jansa et al., 2015).

Dendrimer Synthesis

It has been used as a building block in the synthesis of novel dendrimers, which are large, branched molecules with potential applications in nanotechnology and materials science (Maes et al., 2003).

properties

IUPAC Name

4,6-dichloro-5-(2,2-diethoxyethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2O2/c1-3-15-8(16-4-2)5-7-9(11)13-6-14-10(7)12/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNPWLNJCHHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=C(N=CN=C1Cl)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599996
Record name 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14052-82-5
Record name 4,6-Dichloro-5-(2,2-diethoxyethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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